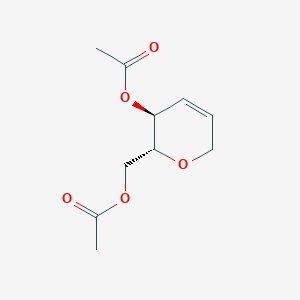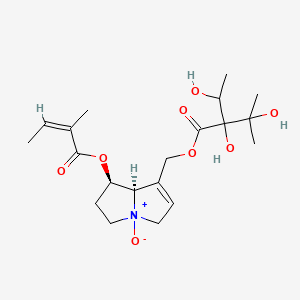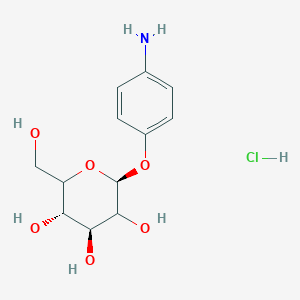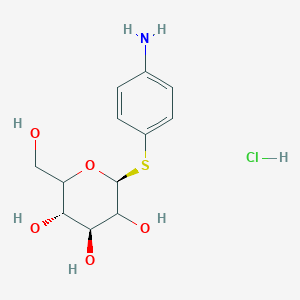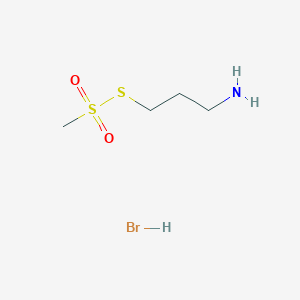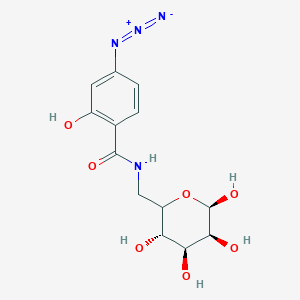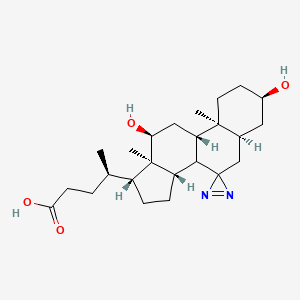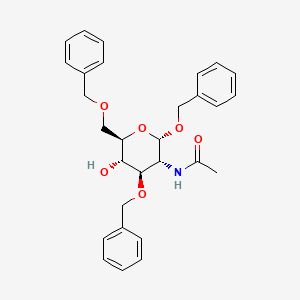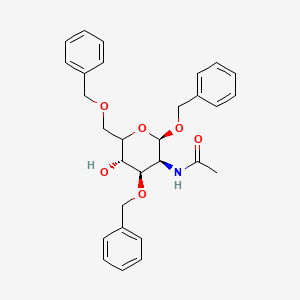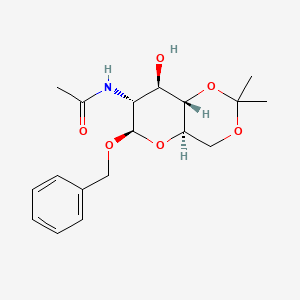
Fenretinide Glucuronide Monosodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenretinide Glucuronide Monosodium Salt (FGMS) is a novel synthetic compound with a wide range of potential applications in scientific research and medical treatments. FGMS is a derivative of fenretinide, a synthetic retinoid that has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. FGMS is synthesized by the condensation of fenretinide with glucuronic acid and sodium monohydrogen phosphate. This compound has been extensively studied for its potential to target and modulate the activity of several enzymes and proteins, making it a promising agent for a variety of therapeutic and diagnostic applications.
Mécanisme D'action
The mechanism of action of Fenretinide Glucuronide Monosodium Salt is thought to involve the binding of the compound to a specific retinoid receptor, which then initiates a cascade of events that leads to the modulation of various enzymes and proteins involved in cell growth and differentiation. Specifically, Fenretinide Glucuronide Monosodium Salt is thought to bind to retinoic acid receptor gamma (RAR-γ), a nuclear receptor that is involved in the regulation of gene expression. Upon binding to RAR-γ, Fenretinide Glucuronide Monosodium Salt is thought to activate a series of signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which ultimately leads to the modulation of various enzymes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
Fenretinide Glucuronide Monosodium Salt has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. Specifically, Fenretinide Glucuronide Monosodium Salt has been shown to modulate the activity of several enzymes involved in cell proliferation, apoptosis, and invasion. It has also been shown to modulate the activity of several transcription factors involved in gene expression and to modulate the activity of various proteins involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Fenretinide Glucuronide Monosodium Salt for lab experiments is its ability to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. This makes it a promising agent for a variety of therapeutic and diagnostic applications. However, there are some limitations that should be considered when using Fenretinide Glucuronide Monosodium Salt for lab experiments. For example, the compound is unstable and can be degraded by light and heat. In addition, the compound is highly toxic and should be handled with caution.
Orientations Futures
The potential of Fenretinide Glucuronide Monosodium Salt for therapeutic and diagnostic applications has yet to be fully explored. Future studies should focus on identifying the exact mechanism of action of Fenretinide Glucuronide Monosodium Salt and its potential to modulate the activity of various enzymes and proteins involved in disease processes. In addition, future studies should focus on developing more effective delivery systems for Fenretinide Glucuronide Monosodium Salt, as well as identifying potential drug interactions and side effects. Finally, future studies should focus on identifying potential clinical applications of Fenretinide Glucuronide Monosodium Salt, such as in cancer therapy and the treatment of inflammatory and immune disorders.
Méthodes De Synthèse
Fenretinide Glucuronide Monosodium Salt is synthesized by a condensation reaction between fenretinide and glucuronic acid in the presence of sodium monohydrogen phosphate. The reaction is carried out in aqueous solution at a pH of 7.0-7.5 and a temperature of 25-30°C. The reaction is catalyzed by a tertiary amine, such as triethylamine, and the product is isolated by precipitation with ethanol. The isolated product is then purified by recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
Fenretinide Glucuronide Monosodium Salt has been extensively studied for its potential to target and modulate the activity of various enzymes and proteins involved in cell growth and differentiation. It has been used in studies to investigate the effects of retinoid signaling on cancer cell proliferation, apoptosis, and invasion. Fenretinide Glucuronide Monosodium Salt has also been used to study the effects of retinoid signaling on the regulation of gene expression and its potential to modulate the activity of various transcription factors. In addition, Fenretinide Glucuronide Monosodium Salt has been studied for its potential to modulate the activity of various proteins involved in inflammation and immune responses.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenretinide Glucuronide Monosodium Salt involves the conversion of Fenretinide to Fenretinide Glucuronide, followed by the addition of monosodium salt to the glucuronide.", "Starting Materials": [ "Fenretinide", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Fenretinide is dissolved in methanol and reacted with glucuronic acid in the presence of sodium hydroxide to form Fenretinide Glucuronide.", "Step 2: The resulting Fenretinide Glucuronide is then purified and dried.", "Step 3: The purified Fenretinide Glucuronide is dissolved in water and monosodium salt is added to the solution.", "Step 4: The resulting Fenretinide Glucuronide Monosodium Salt is then purified and dried." ] } | |
Numéro CAS |
76177-99-6 |
Nom du produit |
Fenretinide Glucuronide Monosodium Salt |
Formule moléculaire |
C₃₂H₄₀NNaO₈ |
Poids moléculaire |
589.65 |
Synonymes |
N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt; β-D-Glucopyranosiduronic Acid Retinamide Deriv. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
